1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Lipophilicity Physicochemical property prediction Drug-likeness

1-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine (CAS 2098052-77-6; molecular formula C12H18N4; MW 218.30 g/mol) is a heterocyclic amine derivative belonging to the imidazo[4,5-b]pyridine chemotype, a purine-isosteric scaffold with demonstrated pharmacological relevance across kinase inhibition, receptor antagonism, and antiproliferative applications. The compound features a branched isobutyl substituent at the N3 position of the imidazo[4,5-b]pyridine core and an N-methylmethanamine moiety at the C2 position, creating a secondary amine with distinct physicochemical properties compared to its linear n-butyl and smaller alkyl analogs.

Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
Cat. No. B13326008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=NC2=C1N=CC=C2)CNC
InChIInChI=1S/C12H18N4/c1-9(2)8-16-11(7-13-3)15-10-5-4-6-14-12(10)16/h4-6,9,13H,7-8H2,1-3H3
InChIKeyAXRIBRUAMIRXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine: Physicochemical Profile and Chemotype Classification for Informed Procurement


1-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine (CAS 2098052-77-6; molecular formula C12H18N4; MW 218.30 g/mol) is a heterocyclic amine derivative belonging to the imidazo[4,5-b]pyridine chemotype, a purine-isosteric scaffold with demonstrated pharmacological relevance across kinase inhibition, receptor antagonism, and antiproliferative applications [1]. The compound features a branched isobutyl substituent at the N3 position of the imidazo[4,5-b]pyridine core and an N-methylmethanamine moiety at the C2 position, creating a secondary amine with distinct physicochemical properties compared to its linear n-butyl and smaller alkyl analogs . The imidazo[4,5-b]pyridine scaffold has been validated in multiple drug discovery programs, including potent TAM kinase inhibitors (AXL IC50 = 0.77 nM, MER IC50 = 9 nM) [2] and dual AT1 receptor antagonist/PPARγ agonist candidates (AT1 IC50 = 1.6 nM) where isobutyl substitution proved critical for activity optimization [3].

Why 1-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine Cannot Be Interchanged with In-Class N3-Alkyl or N-Desmethyl Analogs


Within the N3-substituted imidazo[4,5-b]pyridin-2-yl methanamine sub-series, the specific combination of an N3-isobutyl group and an N-methyl secondary amine creates a unique physicochemical signature that directly impacts solubility, lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to the closest analogs. The branched isobutyl substituent (versus linear n-butyl) alters molecular shape, conformational flexibility, and cytochrome P450-mediated oxidative metabolism susceptibility—a principle established in medicinal chemistry SAR across multiple chemotypes [1]. The N-methyl secondary amine (versus the primary amine in (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine) modifies both the pKa of the basic center and the hydrogen-bond donor count, affecting target engagement and pharmacokinetic profile . In the structurally informed design of imidazo[4,5-b]pyridine-based probes, even subtle alkyl chain modifications at N3 have been shown to produce divergent biological outcomes: in the Boček et al. 2022 tubulin polymerization inhibitor series, N-isobutyl substitution was explicitly identified as a structural feature of the most potent antiproliferative compounds (IC50 0.2–0.6 μM) [2], while in the Casimiro-Garcia et al. 2011 dual AT1/PPARγ program, increasing alkyl size to isobutyl at an analogous position on the imidazo[4,5-b]pyridine core yielded the optimized clinical candidate (AT1 IC50 = 1.6 nM) [3]. Generic substitution without accounting for these N3 and N-methyl structural determinants risks introducing unpredictable changes in potency, selectivity, solubility, and metabolic turnover.

Quantitative Differentiation Evidence for 1-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine Versus Closest Analogs


Lipophilicity (cLogP) Differentiation: Isobutyl Branching Increases Calculated logP by ~0.5 Units Versus Isopropyl Analog

The N3-isobutyl substituent on the target compound confers higher calculated lipophilicity compared to the N3-isopropyl analog. Vendor technical specifications for the related primary amine series report a cLogP of 3.2 for the N3-isobutyl-substituted (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine versus cLogP of 2.7 for the N3-isopropyl analog (3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine . While these values are reported for the primary amine sub-series, the relative lipophilicity increment attributable to isobutyl versus isopropyl is expected to be preserved in the N-methyl secondary amine series as well. The N-methyl secondary amine in the target compound adds approximately 0.3–0.5 logP units compared to the primary amine analog, based on the Hansch π constant for N-methylation of amines [1]. The combined effect positions the target compound with an estimated cLogP of approximately 3.5–3.7, representing a meaningful increase in membrane permeability potential relative to both the isopropyl analog (estimated cLogP ~2.7–3.0) and the cyclopropyl analog (estimated cLogP ~2.0–2.3).

Lipophilicity Physicochemical property prediction Drug-likeness

Hydrogen-Bond Donor Count and Basicity: N-Methyl Secondary Amine Differentiates Target from Primary Amine Analog

The target compound bears an N-methyl secondary amine at the C2 methanamine position, in contrast to the primary amine in the commercially available (3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 1368460-03-0, MW 204.27) . This structural difference has two quantifiable consequences: (1) hydrogen-bond donor count—the primary amine analog has two H-bond donors (NH2), while the target secondary amine has one H-bond donor (NHCH3), reducing hydrogen-bond donation capacity by 50%, which can improve membrane permeability and reduce desolvation penalty upon target binding [1]; (2) basicity—secondary N-methyl amines typically exhibit pKa values 0.3–0.5 units higher than their primary amine counterparts due to inductive electron donation from the methyl group, affecting ionization state at physiological pH (7.4) and consequently the distribution between aqueous and membrane compartments [2]. The molecular weight difference (218.30 vs. 204.27, ΔMW = 14.03) is small but adds to the cumulative physicochemical differentiation.

Hydrogen bonding Basicity Molecular recognition

Isobutyl Substituent Is Explicitly Associated with Optimal Antiproliferative Activity in Imidazo[4,5-b]pyridine-Derived Tubulin Polymerization Inhibitors

In the Boček et al. 2022 study of imidazo[4,5-b]pyridine-derived acrylonitrile tubulin polymerization inhibitors, the research group explicitly identified that the most active compounds possessed an N-isobutyl chain at the imidazo[4,5-b]pyridine N3 position bearing N,N-dimethylamino or N,N-diethylamino substitution on the phenyl ring as E-isomers [1]. Three lead compounds (20, 21, and 33) with the N-isobutyl substituent demonstrated antiproliferative activity in the submicromolar range with IC50 values of 0.2–0.6 μM across a diverse panel of human cancer cell lines [2]. Critically, the study reported that N-isobutyl substitution was a key structural determinant for potent activity, representing a SAR trend that directly informs the procurement value of the target compound as a privileged building block or control compound for tubulin polymerization inhibitor programs. In contrast, compounds with alternative N3 substitution patterns (including unsubstituted and other alkyl variants within the same manuscript's compound library) did not achieve the same level of potency. Compound 21, bearing the N-isobutyl group, additionally demonstrated potent inhibition of cancer cell migration without affecting normal cell viability at concentrations up to 100 μM [1].

Cancer cell antiproliferation Tubulin polymerization inhibition Structure-activity relationship

Isobutyl Substitution Drives Potency in Dual AT1 Receptor Antagonist/PPARγ Agonist Imidazo[4,5-b]pyridine Series

In the Casimiro-Garcia et al. 2011 study from Pfizer Global R&D, systematic SAR exploration of the imidazo[4,5-b]pyridine scaffold for dual AT1 receptor blockade and PPARγ agonism revealed that increasing the size of the alkyl substituent at the 5-position from smaller groups (methyl, ethyl) to isobutyl led to compound 2l, which demonstrated the optimal dual pharmacological profile [1]. Compound 2l ((S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine) achieved an AT1 IC50 of 1.6 nM, PPARγ EC50 of 212 nM (31% maximum activation), and demonstrated oral bioavailability in rat . The compound showed robust blood pressure lowering in spontaneously hypertensive rats (SHR) and significant glucose and triglyceride lowering in male ZDF rats, validating the therapeutic relevance of the isobutyl substitution pattern on the imidazo[4,5-b]pyridine core [1]. While this study places the isobutyl group at the 5-position rather than the N3 position of the target compound, it establishes the broader chemotype principle: isobutyl substitution on the imidazo[4,5-b]pyridine scaffold can confer significant pharmacological advantages over smaller alkyl substituents, supporting the procurement value of isobutyl-bearing building blocks for medicinal chemistry optimization.

Angiotensin II receptor PPARγ agonism Dual pharmacology

Cumulative Physicochemical Comparison Matrix: Target Compound Versus Four Closest Procurement Alternatives

A systematic comparison of the target compound against four structurally closest analogs available for procurement reveals a differentiated profile driven by the combination of N3-isobutyl branching and the N-methyl secondary amine. The following matrix summarizes key computed or predicted properties, compiled from vendor technical datasheets and physicochemical principles . The target compound (MW 218.30, cLogP est. ~3.5–3.7, 1 HBD) occupies a distinct property space relative to: (a) the n-butyl linear chain analog (CAS 2098079-55-9, MW 218.30, cLogP similar but distinct molecular shape/steric profile); (b) the isopropyl analog (CAS 1368959-73-2, MW 204.27, cLogP est. ~3.0–3.2, 1 HBD); (c) the cyclopropyl analog (CAS 1368891-34-2, MW 202.26, cLogP est. ~2.0–2.3, 1 HBD); and (d) the primary amine isobutyl analog (CAS 1368460-03-0, MW 204.27, 2 HBD). The branched isobutyl group confers higher lipophilicity than isopropyl and cyclopropyl while maintaining a lower molecular volume than the n-butyl variant in certain conformational states, as branching reduces the hydrodynamic radius. No published experimental head-to-head biological comparison data exist for these specific analogs; the comparison is based on calculated/estimated physicochemical parameters and class-level SAR trends.

Comparative procurement Building block selection Physicochemical property matrix

Evidence Strength Limitation Notice: Absence of Direct Head-to-Head Experimental Data

CRITICAL DISCLOSURE: A comprehensive search of PubMed, Google Patents, USPTO, and authoritative chemical databases (ChemSrc, PubChem, vendor technical repositories) as of May 2026 did not identify any published study that directly tests 1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine (CAS 2098052-77-6) in a head-to-head experimental comparison against any of its closest structural analogs. The compound appears exclusively in chemical vendor catalogs as a research-grade building block or screening compound without associated biological data. The differentiation evidence presented in Sections 3.1–3.5 relies on (i) calculated/estimated physicochemical properties, (ii) class-level SAR inferences from published imidazo[4,5-b]pyridine chemotype studies, and (iii) cross-study comparisons where isobutyl substitution was shown to confer pharmacological advantages within structurally related but non-identical molecular contexts. For procurement decisions requiring experimentally validated selectivity, potency, ADME, or in vivo data, users are advised to request custom head-to-head profiling from the vendor or to conduct internal comparative assessment before committing to large-scale acquisition. This evidence gap does not diminish the compound's utility as a building block but underscores the absence of published quantitative biological differentiation data [1].

Evidence quality assessment Data gap identification Procurement risk

Recommended Procurement and Application Scenarios for 1-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine Based on Evidence Profile


Medicinal Chemistry SAR Exploration Targeting Tubulin Polymerization or Kinase Inhibition

Based on the class-level evidence from Boček et al. 2022 [1] demonstrating that N-isobutyl substitution on the imidazo[4,5-b]pyridine scaffold is associated with submicromolar antiproliferative activity (IC50 0.2–0.6 μM against human cancer cell lines) and confirmed tubulin polymerization inhibition, this compound is recommended as a key building block or control compound for medicinal chemistry programs exploring imidazo[4,5-b]pyridine-based tubulin inhibitors. Its N-methyl secondary amine and branched isobutyl substituent provide a differentiated starting point for SAR expansion relative to primary amine or linear alkyl analogs. Users should note that direct biological data for this specific compound are not yet published; initial in-house profiling is advised.

Chemical Biology Probe Development Leveraging the Imidazo[4,5-b]pyridine Purine-Isosteric Scaffold

The imidazo[4,5-b]pyridine scaffold is a well-established purine isostere with demonstrated capacity to engage ATP-binding pockets of kinases and other nucleotide-recognizing proteins [1]. The TAM kinase inhibitor study by Baladi et al. 2018 [2] demonstrated that appropriately substituted imidazo[4,5-b]pyridines can achieve sub-nanomolar potency (AXL IC50 = 0.77 nM) with 120- to 900-fold selectivity over related kinases. The target compound's N3-isobutyl group offers enhanced lipophilicity (estimated cLogP ~3.5–3.7) that may improve cell permeability relative to more polar N3-substituted analogs, making it a suitable candidate for cellular target engagement assays where membrane penetration is rate-limiting.

Polypharmacology-Focused Drug Discovery Requiring Balanced Physicochemical Properties

The dual AT1/PPARγ pharmacology demonstrated by Casimiro-Garcia et al. 2011 [1] for isobutyl-substituted imidazo[4,5-b]pyridines (AT1 IC50 = 1.6 nM; PPARγ EC50 = 212 nM) highlights the potential of this chemotype for intentional polypharmacology. The target compound's combined N3-isobutyl and N-methyl secondary amine features provide a property profile (moderate lipophilicity, reduced HBD count versus primary amine) that may be advantageous for compounds intended to engage multiple targets with differing subcellular localizations. Procurement for fragment-based or scaffold-hopping approaches targeting polypharmacology is supported by this evidence, though users should independently validate target engagement.

Negative Control or Comparator for N3-Substituent SAR Studies

Given the availability of closely related analogs with systematic N3-substituent variation (n-butyl, isopropyl, cyclopropyl) [1] [2] and the primary amine isobutyl analog (CAS 1368460-03-0) , the target compound can serve as a reference point in N3-substituent SAR studies. Its branched isobutyl chain occupies a steric and lipophilic space intermediate between the compact cyclopropyl and the linear n-butyl variants. When procured alongside these analogs as a matched set, researchers can systematically probe the contributions of N3-alkyl branching, chain length, and lipophilicity to biological activity, selectivity, and ADME properties.

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